molecular formula C28H47NO2 B15345966 Copper dehydroabietylammonium 2-ethylhexanoate CAS No. 53404-24-3

Copper dehydroabietylammonium 2-ethylhexanoate

Cat. No.: B15345966
CAS No.: 53404-24-3
M. Wt: 429.7 g/mol
InChI Key: MBVKWXSVKWAOKX-WFBUOHSLSA-N
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Description

Copper dehydroabietylammonium 2-ethylhexanoate is a complex compound that combines copper with dehydroabietylammonium and 2-ethylhexanoate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper dehydroabietylammonium 2-ethylhexanoate typically involves the reaction of copper salts with dehydroabietylamine and 2-ethylhexanoic acid. The reaction conditions often include:

    Temperature: Moderate temperatures are usually sufficient.

    Solvent: Organic solvents like ethanol or methanol are commonly used.

    Catalysts: Sometimes, catalysts such as palladium or platinum may be employed to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants.

    Purification: The product is purified using techniques like crystallization or distillation.

    Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Copper dehydroabietylammonium 2-ethylhexanoate undergoes various chemical reactions, including:

    Oxidation: The copper center can be oxidized, leading to changes in its oxidation state.

    Reduction: Reduction reactions can revert the oxidized copper back to its original state.

    Substitution: The compound can participate in substitution reactions where ligands are exchanged.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or oxygen can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or hydrazine are common reducing agents.

    Solvents: Organic solvents like dichloromethane or toluene are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce copper oxides, while reduction can yield metallic copper.

Mechanism of Action

The mechanism of action of copper dehydroabietylammonium 2-ethylhexanoate involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper dehydroabietylammonium 2-ethylhexanoate is unique due to its combination of ligands, which imparts specific properties and reactivity. This makes it particularly useful in applications requiring both copper’s catalytic abilities and the unique characteristics of dehydroabietylammonium and 2-ethylhexanoate .

Properties

CAS No.

53404-24-3

Molecular Formula

C28H47NO2

Molecular Weight

429.7 g/mol

IUPAC Name

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;2-ethylhexanoic acid

InChI

InChI=1S/C20H31N.C8H16O2/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;1-3-5-6-7(4-2)8(9)10/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;7H,3-6H2,1-2H3,(H,9,10)/t18-,19-,20+;/m0./s1

InChI Key

MBVKWXSVKWAOKX-WFBUOHSLSA-N

Isomeric SMILES

CCCCC(CC)C(=O)O.CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C

Canonical SMILES

CCCCC(CC)C(=O)O.CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C

Origin of Product

United States

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